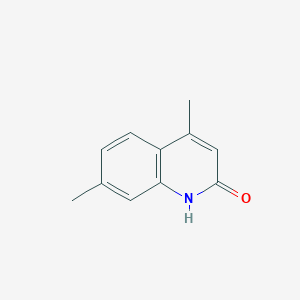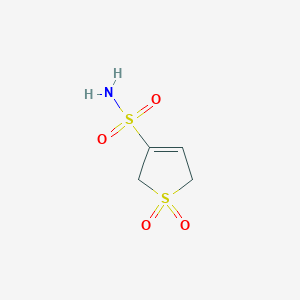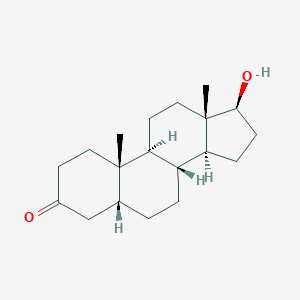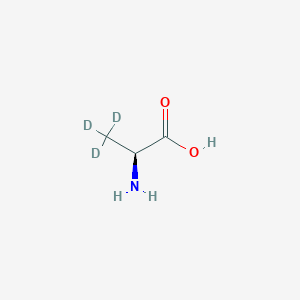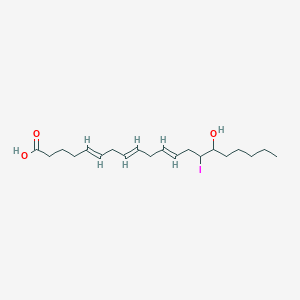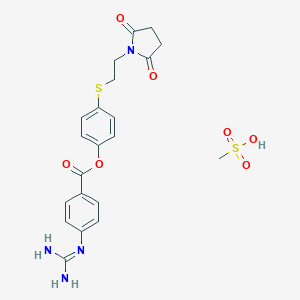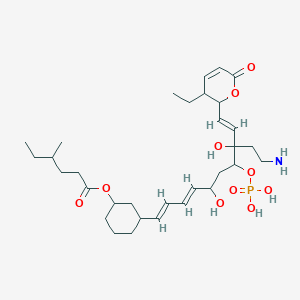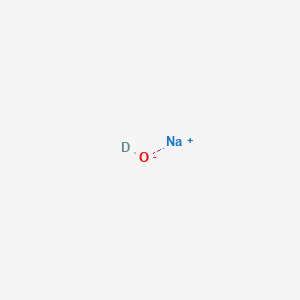
Sodium deuteroxide
Overview
Description
Sodium deuteroxide (NaOD) is a deuterated compound often used in chemistry for various synthetic and analytical purposes. It is analogous to sodium hydroxide (NaOH), but with deuterium (D) replacing the hydrogen atom.
Synthesis Analysis
- The synthesis of α,α-dideuterio amines involves a reductive deuteration of nitriles under single-electron transfer conditions using sodium dispersions and EtOD- d1 (Ding et al., 2018).
- Another method for synthesizing deuterium-labeled arenes is via cascade alkylation and deuteration with aryl iodides using sodium formate-d as a deuterium source (Guo et al., 2019).
Molecular Structure Analysis
- The high-pressure phase V of sodium deuteroxide has been studied using neutron powder diffraction, revealing hydrogen bonding with bent and possibly bifurcated hydrogen bonds (Loveday et al., 1996).
Chemical Reactions and Properties
- Sodium deuteroxide can drive ATP synthesis reactions in chloroplasts, as demonstrated by concentration gradient effects studies (Chen et al., 2009).
- It's used in various synthetic pathways, such as the reductive deuteration of activated alkenes, offering a cost-effective method for producing deuterium-labeled compounds (Li et al., 2017).
Scientific Research Applications
Structural Analysis under Pressure : Loveday et al. (1996) investigated the structure of sodium deuteroxide under high-pressure conditions. They discovered that NaOD forms hydrogen bonds, which change under increasing pressure, impacting the material's structural properties (Loveday et al., 1996).
Soil Organic Matter Analysis : Wilson and Goh (1983) used sodium deuteroxide for analyzing the structure of organic matter in soils. This involved nuclear magnetic resonance spectroscopy, providing insights into the chemical composition of soil organic material (Wilson & Goh, 1983).
Chemical Reactions and Intermediate Formation : Reinheimer et al. (1984) studied the reaction of sodium deuteroxide with nitropyridines to produce open-chain intermediates. This research contributed to understanding the kinetics and mechanisms of chemical reactions involving deuteroxide (Reinheimer et al., 1984).
Material Studies on Cellulose : Venkataraman et al. (1978) examined cellulose treated with sodium deuteroxide. Their study provided information on the nature of OD bands in cellulose and the resistance of these bands to reexchange, contributing to the understanding of cellulose chemistry (Venkataraman et al., 1978).
Deuteration of Pharmaceuticals : Redondo et al. (2016) explored the deuteration of antisecretory drugs using sodium deuteroxide. This research is significant for pharmaceutical studies, particularly for understanding the biotransformations at the molecular level (Redondo et al., 2016).
Hydrogen and Deuterium Sorption Studies : Czerwiński et al. (1995) conducted a comparative study of hydrogen and deuterium sorption in palladium electrodes from sodium deuteroxide solutions. This research is important for understanding the behavior of hydrogen and deuterium in various chemical environments (Czerwiński et al., 1995).
Battery Research : Delmas (2018) discussed the role of sodium in the development of sodium-ion batteries. Although the paper primarily focuses on sodium, it provides context on the broader applications of sodium compounds in energy storage technology (Delmas, 2018).
Isotopic Labeling in Chemical Research : Horton et al. (1971) demonstrated the use of sodium deuteroxide in specific isotopic labeling of sugars. This method is significant in the study of carbohydrates and their derivatives (Horton et al., 1971).
Medical Applications in Dermatology : Ozdemir et al. (2004) researched the use of sodium deuteroxide in the treatment of ingrowing toenails. This study provides insights into the potential medical applications of sodium deuteroxide (Ozdemir et al., 2004).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHJVSKTPXQMS-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930715 | |
| Record name | Sodium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Sodium deuteroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium deuteroxide | |
CAS RN |
14014-06-3 | |
| Record name | Sodium hydroxide-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium deuteroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
